Omeprazole-N-oxide

概要

説明

Omeprazole-N-oxide is a metabolite of the gastric proton pump inhibitor omeprazole . It is also a potential impurity found in commercial preparations of omeprazole . Omeprazole is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .

Synthesis Analysis

The synthesis of Omeprazole involves the formation of an ester of the 5-methoxy thiobenzimidazole followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine . An optimization of the synthetic procedure for production of Omeprazole has been proposed, which is based on a greener process demanding less organic solvent, exhibiting enhanced energy- and time-efficiency .Molecular Structure Analysis

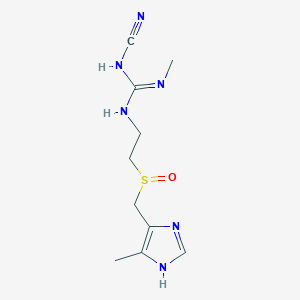

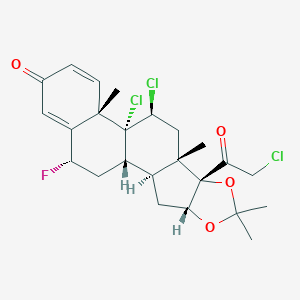

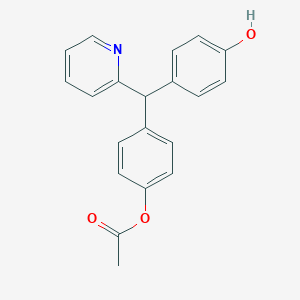

The molecular structure of Omeprazole-N-oxide is represented by the formula C17H19N3O4S . The structure of Omeprazole, the parent compound of Omeprazole-N-oxide, is centered at the sulfur atom of the methylsulfinyl bridge between the pyridine and the benzimidazole rings .Chemical Reactions Analysis

Omeprazole-N-oxide is a product of the metabolism of Omeprazole. The transformation of Omeprazole in acid is required to inhibit the H+ K±ATPase in vitro and in vivo, whereas intact Omeprazole is devoid of inhibitory action .科学的研究の応用

Risk Factor for Osteoarthritis

A study conducted in the UK Biobank used Mendelian randomization (MR) analysis to investigate the causal link between omeprazole and osteoarthritis (OA). The results indicated a causal relationship, with omeprazole identified as a contributing risk factor for OA development .

Treatment for Gastroesophageal Reflux Disease and Gastritis

Proton pump inhibitors (PPIs) like omeprazole are mainly used to treat symptoms of gastroesophageal reflux disease and gastritis. They are often used only after therapy with histamine-2 (H2) receptor antagonists, commonly called H2 blockers, has been unsuccessful for symptoms of reflux .

Treatment for Peptic Ulcers

Omeprazole is also used to treat peptic ulcers (duodenal and gastric) and drug-induced ulcers, such as those associated with nonsteroidal anti-inflammatory drugs. The bacterium that causes ulcers, Helicobacter pylori, is eradicated by treatment with a proton pump inhibitor and antibiotics .

Healing of Erosive Esophagitis

Omeprazole is used to promote the healing of erosive esophagitis. Esophagitis can lead to scarring and narrowing of the esophagus .

Inhibition of CYP2C19 and CYP3A4

Omeprazole metabolites have been found to inhibit CYP2C19 and CYP3A4, which are important enzymes involved in drug metabolism .

Protection and Healing of Gastric Ulcer

A study confirmed that chitosan nanoparticles with omeprazole have superior protection and healing of gastric ulcer .

作用機序

Target of Action

Omeprazole N-Oxide is a metabolite of the gastric proton pump inhibitor Omeprazole . The primary target of Omeprazole and its metabolites is the H+/K+ ATPase enzyme , also known as the gastric proton pump . This enzyme is responsible for the final step in the secretion of gastric acid in the stomach’s parietal cells .

Mode of Action

Omeprazole N-Oxide, like Omeprazole, is believed to interact with the H+/K+ ATPase enzyme. Omeprazole is a proton pump inhibitor (PPI) , which means it works by blocking the function of the proton pump , thereby reducing the production of stomach acid

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme disrupts the gastric acid secretion pathway . This leads to a decrease in gastric acid production, which can affect various downstream effects, such as the activation of digestive enzymes and absorption of certain nutrients. It also impacts the overall acidity of the stomach, which can influence the growth of microorganisms and the health of the gastric mucosa .

Pharmacokinetics

Omeprazole, the parent compound, is rapidly absorbed following oral administration, with peak plasma concentrations reached within 05 hours . It is mainly metabolized by the liver enzymes CYP2C19 and CYP3A4 . The metabolites, including Omeprazole N-Oxide, are then likely excreted in the urine and bile .

Result of Action

The primary result of Omeprazole N-Oxide’s action is a reduction in gastric acid secretion . This can lead to a decrease in the symptoms of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions associated with excess stomach acid . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of Omeprazole N-Oxide, like that of Omeprazole, can be influenced by various environmental factors. For instance, the pH of the stomach can impact the drug’s solubility and absorption. Additionally, genetic factors, such as polymorphisms in the CYP2C19 enzyme, can affect the metabolism of Omeprazole and consequently the levels of Omeprazole N-Oxide . Furthermore, interactions with other drugs metabolized by the same liver enzymes can also influence the action and efficacy of Omeprazole N-Oxide .

Safety and Hazards

Omeprazole-N-oxide, like Omeprazole, should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The development of Omeprazole and its derivatives, including Omeprazole-N-oxide, continues to be a topic of interest in pharmaceutical research. Future directions may include further optimization of the synthesis process, exploration of new therapeutic applications, and continued investigation of the drug’s pharmacokinetics and pharmacodynamics .

特性

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVDQETYNOBUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omeprazole-N-oxide | |

CAS RN |

176219-04-8 | |

| Record name | Omeprazole-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 176219-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)

![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)